molecular formula C19H19N3O2 B278691 N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B278691
M. Wt: 321.4 g/mol
InChI Key: WATWKNCLRLCAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is also known as DPA-714 and belongs to the family of quinazoline derivatives. It has been found to have an affinity for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. In

Mechanism of Action

DPA-714 binds to TSPO, which is involved in the transport of cholesterol into the mitochondria. TSPO is also involved in the regulation of mitochondrial function, cellular energy metabolism, and apoptosis. DPA-714 has been found to modulate TSPO activity, leading to changes in mitochondrial membrane potential, calcium homeostasis, and reactive oxygen species production. These changes ultimately lead to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
DPA-714 has been found to have various biochemical and physiological effects in different cell types. In neuronal cells, DPA-714 has been found to reduce inflammation and oxidative stress, leading to neuroprotection. In cancer cells, DPA-714 has been found to induce apoptosis and inhibit tumor growth. In immune cells, DPA-714 has been found to modulate cytokine production and immune cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPA-714 in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial function and cellular signaling pathways. DPA-714 has also been found to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using DPA-714 is its relatively high cost compared to other compounds used in research.

Future Directions

There are various future directions for the use of DPA-714 in scientific research. One direction is the development of new PET tracers based on DPA-714 for imaging other diseases such as stroke and traumatic brain injury. Another direction is the investigation of the role of TSPO in immune cell function and inflammation, which could lead to the development of new therapies for autoimmune diseases. Additionally, the use of DPA-714 in combination with other compounds could lead to synergistic effects in cancer treatment. Overall, DPA-714 is a promising compound with potential applications in various scientific research areas.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3-(4-bromophenyl)-2-cyanoacrylamide with 3,4-dimethylaniline in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to yield DPA-714. This method has been optimized for high yield and purity and has been used in various research applications.

Scientific Research Applications

DPA-714 has been found to have potential applications in various scientific research areas, including neurology, oncology, and immunology. In neurology, DPA-714 has been used as a PET tracer for imaging neuroinflammation in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In oncology, DPA-714 has been used to target TSPO in cancer cells, leading to apoptosis and inhibition of tumor growth. In immunology, DPA-714 has been used to study the role of TSPO in immune cell activation and inflammation.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H19N3O2/c1-13-7-8-15(11-14(13)2)21-18(23)9-10-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)

InChI Key

WATWKNCLRLCAEX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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